2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide
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Overview
Description
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Preparation Methods
One common synthetic route involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Chemical Reactions Analysis
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature and pressure are adjusted based on the desired reaction.
Scientific Research Applications
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide can be compared with other thiazole derivatives:
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains an additional amino group on the phenyl ring, leading to different biological activities.
Thiazole derivatives: Various thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C7H8F3N3OS |
---|---|
Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-amino-N,N-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C7H8F3N3OS/c1-13(2)5(14)3-4(7(8,9)10)12-6(11)15-3/h1-2H3,(H2,11,12) |
InChI Key |
NNJQWJUPTSTTRS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(N=C(S1)N)C(F)(F)F |
Origin of Product |
United States |
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